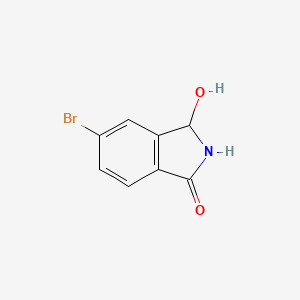

5-溴-3-羟基异吲哚啉-1-酮

描述

Synthesis Analysis

The synthesis of 5-Bromo-3-hydroxyisoindolin-1-one involves various methods. Notably, ultrasonic-assisted synthesis has been employed to prepare a small library of 3-hydroxyisoindolin-1-ones from 3-alkylidenephtalides. This practical approach demonstrates group tolerance, high efficiency, and good yields. The reaction can be scaled up to multigram quantities and extended to access other isoindolin motifs .

Chemical Reactions Analysis

5-Bromo-3-hydroxyisoindolin-1-one can participate in various chemical reactions, including nucleophilic substitutions, cyclizations, and transformations involving the bromine atom. Researchers have explored its reactivity with organometallic reagents (e.g., RMgX, RLi, or R2Zn) and reduction of phthalimides to yield the desired hydroxyisoindolin derivatives .

科学研究应用

合成技术和化学性质

铜催化合成:报道了一种用于合成具有溴取代基的生物活性3-羟基异吲哚啉-1-酮衍生物的一锅两步连续反应。这个过程利用2-碘苯甲酰胺衍生物和各种取代苄基氰化物,在DMSO中使用CuCl和碳酸铯。这种方法提供了一个涉及碳降解和环收缩的新途径(Kavala et al., 2020)。

无金属水相合成:通过无金属串联转化,开发了一种构建杂环建筑块如3-羟基异吲哚啉-1-酮,包括5-溴-3-羟基异吲哚啉-1-酮的有效方法。这种环保的方法从简单的起始物质在水中形成新的C-N键和C-O键(Zhou et al., 2010)。

超声辅助合成:超声辐射方法已被用于实用合成3-羟基异吲哚啉-1-酮,可在多克级规模上进行,并扩展到其他异吲哚啉-1-酮的基团。这种方法以其高效率、产率和基团耐受性而闻名(Mardjan et al., 2022)。

化学修饰和衍生物

铑催化氧化酰化:描述了一种涉及铑催化的氧化酰化方法,通过sp(2) C-H键活化,介导次苯甲酰胺和芳基醛之间的反应,随后进行分子内环化。这导致了高效合成3-羟基异吲哚啉-1-酮衍生物(Sharma et al., 2012)。

铜催化合成取代异吲哚啉-1-酮:开发了一种Cu(I)催化的合成方法,用于取代的3-亚甲基异吲哚啉-1-酮,采用炔酸作为炔烃源。这个过程涉及2-卤代苯甲酰胺与芳基炔酸的脱羧交叉偶联,随后进行5-内-环异构化(Gogoi et al., 2014)。

潜在的生物学和药理学应用

抑制酶活性:在GSK-3抑制剂中发现的吲哚啉的双吲哚核心已被用于靶向5-脂氧酶(5-LO)的ATP结合位点。取代吲哚啉衍生物,如类似于5-溴-3-羟基异吲哚啉-1-酮的化合物,已被探讨作为潜在的双重5-LO/GSK-3抑制剂,用于抗炎干预(Pergola et al., 2014)。

神经药理学中的生物活性:与5-溴-3-羟基异吲哚啉-1-酮类似的结构的5-羟基吲哚已被研究其对人类α7尼古丁酸乙酰胆碱受体的影响,以及其在增强小脑切片中乙酰胆碱诱导的谷氨酸释放中的潜力。这暗示了结构相似化合物的潜在神经药理学相关性(Zwart et al., 2002)。

安全和危害

- Safety Information : Refer to the provided MSDS for detailed safety precautions.

属性

IUPAC Name |

5-bromo-3-hydroxy-2,3-dihydroisoindol-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrNO2/c9-4-1-2-5-6(3-4)8(12)10-7(5)11/h1-3,8,12H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVBQCEKYWVTSSG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Br)C(NC2=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40469495 | |

| Record name | 5-BROMO-3-HYDROXYISOINDOLIN-1-ONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40469495 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

573675-39-5 | |

| Record name | 5-BROMO-3-HYDROXYISOINDOLIN-1-ONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40469495 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Pyrido[3,4-D]pyridazin-1(2H)-one](/img/structure/B1599990.png)

![Phosphine, [[1,1'-biphenyl]-2,2'-diylbis(methylene)]bis[diphenyl-](/img/structure/B1599994.png)

![N-[4-(3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctyl)benzyloxycarbonyloxy] succinimide](/img/structure/B1599998.png)

![4-[2-(1H-imidazol-1-yl)ethoxy]benzaldehyde](/img/structure/B1600009.png)